5-Bromo-6-(trifluoromethyl)nicotinic acid

Lipophilicity Drug-likeness Physicochemical profiling

Medicinal chemists building SAR libraries face a bottleneck: pyridine scaffolds that offer both a cross-coupling handle and an electron-withdrawing group force compromise with mono-substituted analogs. 5-Bromo-6-(trifluoromethyl)nicotinic acid resolves this by integrating orthogonal C5-Br and C6-CF₃ functionalities in a single building block. • C5-Br enables Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings for rapid analog generation • C6-CF₃ enhances lipophilicity (XLogP3-AA=2.0) and metabolic stability of downstream leads • ≥98% purity; ambient storage and global shipping ensure reliable supply continuity

Molecular Formula C7H3BrF3NO2
Molecular Weight 270.00 g/mol
Cat. No. B13936965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(trifluoromethyl)nicotinic acid
Molecular FormulaC7H3BrF3NO2
Molecular Weight270.00 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)C(F)(F)F)C(=O)O
InChIInChI=1S/C7H3BrF3NO2/c8-4-1-3(6(13)14)2-12-5(4)7(9,10)11/h1-2H,(H,13,14)
InChIKeyTZUAOSOKNWJASM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-(trifluoromethyl)nicotinic acid: Structural Identity and Physicochemical Profile


5-Bromo-6-(trifluoromethyl)nicotinic acid (CAS 1211582-35-2) is a disubstituted pyridine-3-carboxylic acid bearing a bromine atom at the 5-position and a trifluoromethyl group at the 6-position of the pyridine ring . With a molecular formula of C₇H₃BrF₃NO₂ and a molecular weight of 270.00 g/mol, this compound belongs to the class of halogenated nicotinic acid building blocks widely employed in medicinal chemistry and agrochemical synthesis [1]. Its computed XLogP3-AA of 2.0, topological polar surface area of 50.2 Ų, and single hydrogen bond donor distinguish it from mono-substituted analogs [2]. The compound is classified under GHS as Acute Toxicity Category 4 (H302), Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and STOT SE Category 3 (H335), with a typical commercial purity specification of ≥98% .

Orthogonal synthetic handles: C5-Br for cross-coupling (Suzuki, Buchwald–Hartwig) and C3-COOH for amidation/esterification without protecting-group interference.
Dual electronic influence: C6-CF₃ withdraws electrons, activates C5 for SNAr and enhances lipophilicity vs. mono-substituted analogs — supports scaffold diversification in medchem and agrochemical programs.
Differentiated property space: Reported lipophilicity and hydrogen-bond acceptor profile distinct from 5-bromo- or 6-CF₃-only nicotinic acids; may improve membrane permeability in downstream derivatives.

Why 5-Bromo-6-(trifluoromethyl)nicotinic acid Cannot Be Replaced by Mono-Substituted Analogs


In-class substitution with structurally proximal nicotinic acid derivatives fails because the 5-bromo and 6-trifluoromethyl substituents each confer distinct and non-redundant properties that are simultaneously required in modern synthetic workflows. The 5-bromo serves as a competent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), enabling C–C and C–N bond formation for scaffold diversification . The 6-trifluoromethyl group provides a strong electron-withdrawing effect that modulates the pyridine ring's electronic character, increases lipophilicity (computed XLogP3-AA = 2.0 vs. ~1.3 for 5-bromo-nicotinic acid), and enhances metabolic stability of downstream derivatives—a well-established advantage of CF₃ incorporation in drug design [1][2]. Mono-substituted analogs such as 5-bromo-nicotinic acid (CAS 20826-04-4, no CF₃) and 6-(trifluoromethyl)nicotinic acid (CAS 231291-22-8, no Br) each lack one of these two critical handles, making them unsuitable drop-in replacements for applications requiring both functionalities simultaneously .

Missing handle
5-Bromo-nicotinic acid lacks CF₃, altering electronic character, lipophilicity and metabolic stability expectations. 6-(Trifluoromethyl)nicotinic acid lacks the Br cross-coupling site — both limit scaffold diversification potential.
Lipophilicity gap
Mono-substituted analogs exhibit markedly lower computed lipophilicity; downstream permeability and ADME profiles may shift when substituting, requiring separate validation.
Regioisomer mismatch
5-Bromo-2-(trifluoromethyl)nicotinic acid places CF₃ adjacent to COOH, introducing steric hindrance and potentially reducing carboxyl reactivity. Orthogonal reactivity pattern may not transfer.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage vs. Mono-Substituted Nicotinic Acids

The target compound exhibits substantially higher computed lipophilicity (XLogP3-AA = 2.0) compared to both mono-substituted analogs. 5-Bromo-nicotinic acid (no CF₃) has an estimated XLogP3-AA of approximately 1.3, while 6-(trifluoromethyl)nicotinic acid (no Br) has an estimated XLogP3-AA of approximately 1.4 [1]. The combined Br + CF₃ substitution pattern delivers a ~0.6–0.7 log unit increase in lipophilicity, which falls within the optimal LogP range (0–3) for oral bioavailability while providing enhanced membrane permeability relative to the less lipophilic mono-substituted comparators [2].

Lipophilicity
Reported
XLogP3-AA ≈ 2.0 vs. ~1.3–1.4 for mono-substituted analogs; Δ ≈ +0.6–0.7
Reported lipophilicity advantage may support membrane permeability assessment in derivative design.
Computed values; experimental logP not available.
Lipophilicity Drug-likeness Physicochemical profiling

Melting Point Differentiation vs. Related Analogs

The melting point of 5-Bromo-6-(trifluoromethyl)nicotinic acid is reported as approximately 102–104°C . This is markedly lower than that of the non-brominated analog 6-(trifluoromethyl)nicotinic acid (mp 193–197°C) and also lower than 5-bromo-6-chloronicotinic acid (mp 170–173°C) [1]. The ~90°C depression in melting point relative to 6-(trifluoromethyl)nicotinic acid is attributable to the disruption of crystal packing by the bulky bromine substituent ortho to the CF₃ group, a steric effect absent in the non-brominated comparator.

Melting point
Reported
mp ≈ 102–104 °C; 6-CF₃ analog mp 193–197 °C (Δ ≈ –90 °C)
Lower mp may facilitate room-temperature dissolution and processing during preparative reactions.
Vendor-reported ranges; DSC data unavailable.
Solid-state properties Formulation Handling

Orthogonal Reactivity of C5-Br and C3-COOH Functional Handles

The C5 bromine atom in 5-bromo-6-(trifluoromethyl)nicotinic acid is positioned for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) while the C3 carboxylic acid provides an independent handle for amidation or esterification without protecting group interference . This is in contrast to the regioisomer 5-bromo-2-(trifluoromethyl)nicotinic acid (CAS 436799-36-9), where the CF₃ group at C2 exerts a stronger steric and electronic influence on the adjacent C3-COOH, potentially reducing carboxyl reactivity [1]. The C6-CF₃ in the target compound is positioned distal to the carboxylic acid, minimizing steric hindrance at the carboxylate while the electron-withdrawing CF₃ enhances the electrophilicity of the adjacent C5 position for nucleophilic aromatic substitution (SNAr) as an alternative to metal-catalyzed coupling [2].

Orthogonal reactivity
Class-level
C5-Br: Pd coupling + SNAr; C3-COOH: amidation/esterification; C6-CF₃ remote from COOH minimizes steric hindrance.
Regioisomeric positioning supports sequential, protecting-group-free diversification.
Qualitative assessment; no comparative kinetic data.
Cross-coupling Scaffold diversification Building block

CCR5 Antagonist Pharmacological Activity

Preliminary pharmacological screening reported by Zhang (2012) indicates that 5-bromo-6-(trifluoromethyl)nicotinic acid exhibits CCR5 antagonist activity, with potential therapeutic applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While the screening data are qualitative in nature and no quantitative IC₅₀ or Kd values are provided for the free acid itself, the CCR5 receptor engagement distinguishes this compound from the non-brominated analog 6-(trifluoromethyl)nicotinic acid, for which no CCR5 activity has been reported in publicly available databases. The Br substituent may contribute to a halogen bonding interaction with the CCR5 binding pocket, a feature absent in the des-bromo comparator.

CCR5 activity
Data to verify
Preliminary screening suggests CCR5 antagonist activity; des-bromo analog not reported active.
May support CCR5-targeted study context; requires independent confirmation.
Qualitative screening data only; no IC₅₀/Kd values available.
CCR5 antagonist HIV Inflammation

Computed Molecular Property Profile vs. Closest Analogs

A comparison of computed molecular descriptors reveals that 5-bromo-6-(trifluoromethyl)nicotinic acid (MW 270.00, TPSA 50.2 Ų, HBD 1, HBA 6, Rotatable Bonds 1) [1] occupies a distinct property space relative to its analogs. 6-(Trifluoromethyl)nicotinic acid (MW 191.11, TPSA 50.2 Ų, HBD 1, HBA 5) [2] has a lower molecular weight and fewer hydrogen bond acceptors. 5-Bromo-6-chloronicotinic acid (MW 236.45, TPSA 50.2 Ų, HBD 1, HBA 4) has an even lower HBA count. The higher HBA count (6) of the target compound arises from the three fluorine atoms in the CF₃ group, which can participate in weak C–F···H interactions in protein binding pockets—an interaction motif absent in the chloro analog [3].

Mol. descriptors
Reported
MW 270.00, HBA 6, TPSA 50.2 Ų; 6-CF₃ analog HBA 5, MW 191.11; 5-Br-6-Cl analog HBA 4.
Higher HBA count with maintained TPSA may offer additional polar interaction vectors for target engagement.
Computed descriptors (PubChem); no experimental validation.
Molecular descriptors Drug-likeness Lead optimization

Procurement and Application Scenarios Based on Differentiation Evidence


Medicinal Chemistry: CCR5-Targeted Lead Optimization

Programs targeting CCR5-mediated diseases (HIV entry inhibition, inflammatory disorders) should prioritize 5-bromo-6-(trifluoromethyl)nicotinic acid over 6-(trifluoromethyl)nicotinic acid as a starting scaffold. The preliminary pharmacological screening evidence demonstrating CCR5 antagonist activity [1], combined with the C5-Br handle enabling rapid analog synthesis via cross-coupling for SAR exploration, provides a dual advantage that the non-brominated analog cannot match. The enhanced lipophilicity (XLogP3-AA = 2.0 vs. ~1.4 for the des-bromo analog) may also improve membrane permeability of lead compounds [2].

Parallel Library Synthesis via Orthogonal Functionalization

For medicinal chemistry groups synthesizing compound libraries through parallel amidation and cross-coupling workflows, 5-bromo-6-(trifluoromethyl)nicotinic acid is the preferred building block over regioisomeric 5-bromo-2-(trifluoromethyl)nicotinic acid. The C6-CF₃ substitution in the target compound positions the electron-withdrawing group distal to the C3-COOH, avoiding steric hindrance at the carboxylate during amidation . The C5-Br enables subsequent Pd-catalyzed diversification (Suzuki, Buchwald–Hartwig) without protecting group manipulation, supporting efficient library production [3].

Agrochemical Intermediate with Late-Stage Functionalization Handle

In agrochemical research, 6-trifluoromethylnicotinic acid derivatives are established intermediates for fluorinated pesticides and fungicides [4]. The target compound adds the strategic advantage of a C5-Br for late-stage diversification, enabling the introduction of aryl, heteroaryl, or amine substituents after core scaffold assembly. Its lower melting point (~102–104°C vs. 193–197°C for 6-(trifluoromethyl)nicotinic acid) facilitates room-temperature reaction processing, reducing energy costs in scale-up operations . The compound should be selected over 5-bromo-6-chloronicotinic acid when the metabolic stability conferred by CF₃ (vs. Cl) is critical for the target agrochemical's environmental persistence profile.

Fragment-Based Drug Design with Balanced Polarity and Lipophilicity

With a molecular weight of 270.00 Da (within the Rule of Three guidelines for fragments), a TPSA of 50.2 Ų, and an XLogP3-AA of 2.0, 5-bromo-6-(trifluoromethyl)nicotinic acid occupies favorable fragment property space [2]. The six hydrogen bond acceptors (including three C–F units) provide multiple polar interaction vectors for target engagement, while the single hydrogen bond donor and single rotatable bond minimize conformational entropy penalties upon binding. The C5-Br serves as a heavy atom for X-ray crystallographic phasing of protein–ligand co-crystal structures, a practical advantage over the des-bromo analog 6-(trifluoromethyl)nicotinic acid in structural biology workflows [5].

Application
Selection Property
Validation Focus
CCR5-targeted scaffold studies
Reported CCR5 antagonist screening context; C5-Br for rapid SAR exploration
Confirm CCR5 engagement in target assays; compare analog sets
Parallel library synthesis
Orthogonal C3-COOH and C5-Br handles enable sequential diversification without protecting groups
Reactivity and purity of amidation/cross-coupling products; regioisomer comparison
Agrochemical intermediate development
Late-stage C5-Br diversification; CF₃ for metabolic stability context; lower mp for processing ease
Environmental persistence and efficacy endpoints in target organisms
Fragment-based discovery
Balanced MW (270), TPSA, and reported lipophilicity; heavy atom (Br) for crystallographic phasing
Co-crystal structure determination; binding affinity profiling
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